(-)-Etodolac

stereoselective pharmacokinetics chiral NSAID disposition enantiomer plasma concentration ratio

(-)-Etodolac (R-etodolac) is the COX-2-independent enantiomer of etodolac, achieving ~10-fold higher plasma concentrations than the active S-form. Essential chiral reference for enantioselective LC-MS/MS/HPLC method validation, pharmacokinetic studies, and ANDA bioequivalence assessments. Uniquely required for COX-2-independent oncology research: induces caspase-mediated apoptosis in drug-resistant multiple myeloma, overcomes stromal-mediated resistance, and synergizes with dexamethasone. Also under NIH-funded investigation for β-catenin-mediated BBB restoration in Alzheimer's. Procure enantiopure (-)-etodolac for regulatory-grade bioanalytical performance and reproducible mechanism-specific studies.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 87226-41-3
Cat. No. B134716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Etodolac
CAS87226-41-3
Synonyms(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid;  (-)-(R)-Etodolac;  (-)-Etodolac;  (-)-Etodolic Acid;  R-Etodolac;  RAK 593;  SDX 101; 
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1
InChIKeyNNYBQONXHNTVIJ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (-)-Etodolac (CAS 87226-41-3) as a Chiral NSAID Reference Standard and Research Tool


(-)-Etodolac (CAS 87226-41-3), the R-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, is a chiral tetrahydropyrano-indole acetic acid derivative [1]. Unlike its antipode S-(+)-etodolac, which mediates COX-2 inhibitory and anti-inflammatory activity, (-)-etodolac demonstrates minimal prostaglandin synthetase inhibition [2]. In human plasma following racemic etodolac administration, the R-enantiomer achieves approximately 10-fold higher concentrations than the S-enantiomer, a stereoselective pharmacokinetic pattern novel among chiral NSAIDs [1]. This compound is essential for enantioselective analytical method development, pharmacokinetic studies requiring the R-isomer as a reference, and emerging COX-2-independent research applications including β-catenin transcriptional regulation [3].

Why Racemic Etodolac or S-(+)-Etodolac Cannot Substitute for (-)-Etodolac in Research Applications


Racemic etodolac and its individual enantiomers exhibit pronounced stereoselectivity in pharmacology, pharmacokinetics, and safety profiles that preclude simple substitution [1]. In human plasma, R-etodolac concentrations are approximately 10-fold higher than those of the active S-enantiomer following racemic dosing, reflecting substantial differences in protein binding and clearance [1]. In rat studies, the Cmax of R-(-)-etodolac was 3.3-fold higher and AUC₀₋ₜ 4.2-fold higher than S-(+)-etodolac after oral administration (P<0.05), while clearance differed by 4.6-fold [2]. Critically, S-etodolac drives COX-2-mediated anti-inflammatory activity and associated gastrointestinal and renal adverse effects, whereas R-etodolac lacks significant COX-2 inhibition [3], making the latter suitable for COX-2-independent applications while avoiding COX-2-mediated toxicities [4]. These enantiomeric distinctions mandate the use of enantiomerically pure (-)-etodolac for analytical, pharmacokinetic, and mechanism-specific research.

Quantitative Differentiation of (-)-Etodolac (R-Etodolac) versus S-(+)-Etodolac and Racemic Etodolac: A Comparator-Based Evidence Assessment


Plasma Exposure: R-Etodolac Achieves ~10-Fold Higher Concentrations Than S-Etodolac in Humans

In humans receiving racemic etodolac, the plasma concentrations of the R-enantiomer are approximately 10-fold higher than those of the S-enantiomer, a stereoselective pharmacokinetic pattern that is novel among chiral NSAIDs [1]. This substantial plasma exposure differential reflects pronounced enantioselective differences in protein binding, volume of distribution, and clearance between the two enantiomers [1].

stereoselective pharmacokinetics chiral NSAID disposition enantiomer plasma concentration ratio

Systemic Clearance: S-Etodolac Clearance Exceeds R-Etodolac by 12.1-Fold in Humans

Population pharmacokinetic modeling in healthy volunteers receiving 300–400 mg racemic etodolac demonstrated that total clearance differs substantially between enantiomers: R-etodolac clearance was 2.21 L/h, whereas S-etodolac clearance was 26.8 L/h [1]. Volume of distribution at steady-state was 14.6 L for R-etodolac and 45.8 L for S-etodolac [1].

enantioselective clearance population pharmacokinetic modeling chiral drug disposition

Oral Bioavailability: R-Etodolac AUC Exceeds S-Etodolac by 4.2-Fold in Preclinical Model

In rats receiving single oral doses of 20 mg/kg of individual enantiomers, R-(-)-etodolac exhibited markedly higher systemic exposure than S-(+)-etodolac. Cmax was 97 ± 14 mg/L for R-(-)-etodolac versus 29 ± 6 mg/L for S-(+)-etodolac, representing a 3.3-fold difference (P<0.05). AUC₀₋ₜ was 2940 ± 400 h·mg·L⁻¹ for R-(-)-etodolac versus 706 ± 100 h·mg·L⁻¹ for S-(+)-etodolac, a 4.2-fold difference (P<0.05). Clearance was 0.0065 ± 0.0010 L·kg⁻¹·h⁻¹ for R-(-)-etodolac compared to 0.030 ± 0.006 L·kg⁻¹·h⁻¹ for S-(+)-etodolac [1].

oral pharmacokinetics enantiomer AUC comparison preclinical chiral pharmacology

COX-2-Mediated Activity and Adverse Effect Liability: R-Etodolac Lacks COX-2 Inhibition, Avoiding NSAID Toxicities

The anti-inflammatory and analgesic effects of etodolac are mediated almost exclusively by the S-enantiomer through COX-2 inhibition, whereas the R-enantiomer demonstrates negligible prostaglandin synthetase inhibitory activity [1]. S-etodolac is responsible for COX-2 inhibition associated with both therapeutic efficacy and gastrointestinal/renal adverse effects. R-etodolac lacks COX-2 inhibitory activity [2] and consequently avoids the COX-2-mediated toxicities that limit long-term NSAID use, particularly in elderly populations [2]. This differential COX-2 liability profile enables R-etodolac to be investigated for COX-2-independent applications, such as blood-brain barrier restoration and β-catenin upregulation in Alzheimer's disease models, without the confounding risk of NSAID-associated toxicities [2].

COX-2 selectivity NSAID adverse effects COX-2-independent mechanism

β-Catenin Upregulation: R-Etodolac Selectively Upregulates β-Catenin, Essential for Endothelial Barrier Integrity

Preliminary in vitro data from NIH-funded research demonstrate that while both enantiomers of etodolac upregulate tight and adherens junction proteins essential for blood-brain barrier integrity, only R-etodolac upregulates β-catenin [1]. β-Catenin is required for full cellular control of endothelial permeability and junction stabilization [1]. This COX-2-independent effect of R-etodolac on endothelial barrier function represents a mechanistically distinct activity not shared by S-etodolac or the racemate [1].

β-catenin signaling blood-brain barrier Alzheimer's disease endothelial permeability

Cytotoxicity in Multiple Myeloma: R-Etodolac Induces Apoptosis and Overcomes Drug Resistance

R-Etodolac (SDX-101) at clinically relevant concentrations induces potent cytotoxicity in drug-sensitive multiple myeloma (MM) cell lines as well as in dexamethasone-resistant (MM.1R), doxorubicin-resistant (Dox40/RPMI8226), and bortezomib-resistant (DHL4) cell lines [1]. Immunoblot analysis demonstrates that R-etodolac induces apoptosis characterized by caspase-8, -9, and -3 cleavage and PARP cleavage, with down-regulation of cyclin D1 expression [1]. The combination of R-etodolac with dexamethasone results in a highly synergistic cytotoxic effect [1]. Neither IL-6 nor IGF-1 protects against R-etodolac-induced cytotoxicity, and R-etodolac inhibits viability of MM cells adherent to bone marrow stromal cells, thereby overcoming a mechanism of drug resistance commonly observed with conventional chemotherapeutic agents [1].

multiple myeloma drug resistance reversal COX-2-independent cytotoxicity caspase activation

Validated Research and Industrial Application Scenarios for (-)-Etodolac (R-Etodolac)


Enantioselective Bioanalytical Method Development and Pharmacokinetic Studies

(-)-Etodolac serves as an essential chiral reference standard for developing and validating enantioselective LC-MS/MS and HPLC assays for etodolac enantiomer quantification in plasma, tissues, and biological matrices [1]. The approximately 10-fold higher plasma concentration of R-etodolac relative to S-etodolac in humans necessitates accurate enantiomeric resolution for pharmacokinetic and bioequivalence assessments [2]. Enantiomerically non-specific criteria alone may not generalize to the pharmacologically relevant S-enantiomer [3]. Procurement of pure (-)-etodolac is mandatory for generating calibration curves, validating assay linearity (0.5–50.0 mg/L for S-enantiomer; 2.0–200.0 mg/L for R-enantiomer), and ensuring regulatory-grade bioanalytical method performance [1].

COX-2-Independent Oncology Research: Multiple Myeloma and Drug Resistance

(-)-Etodolac (R-etodolac) demonstrates COX-2-independent cytotoxicity in drug-sensitive and drug-resistant multiple myeloma cell lines at clinically relevant concentrations, including resistance to dexamethasone, doxorubicin, and bortezomib [4]. Mechanistically, R-etodolac induces caspase-8, -9, and -3 activation and PARP cleavage, down-regulates cyclin D1, and synergizes with dexamethasone [4]. Critically, R-etodolac overcomes bone marrow stromal cell-mediated drug resistance and is not antagonized by IL-6 or IGF-1 [4]. This compound is the required enantiomer for preclinical oncology studies investigating RXR-mediated apoptosis, drug resistance reversal, or combination strategies with conventional chemotherapeutics.

Blood-Brain Barrier Integrity and Alzheimer's Disease/Cerebral Amyloid Angiopathy Research

NIH-funded research (Award R61NS126622) is investigating R-etodolac for restoring blood-brain barrier (BBB) integrity and attenuating vascular amyloid-β pathology in Alzheimer's disease and cerebral amyloid angiopathy [5]. Preliminary in vitro data demonstrate that only R-etodolac, not the S-enantiomer or racemate, upregulates β-catenin, which is required for full cellular control of endothelial permeability and junction stabilization [5]. Because R-etodolac lacks COX-2 inhibitory activity, it avoids the gastrointestinal and renal toxicities associated with long-term NSAID use, making it uniquely suitable for chronic neurodegenerative disease applications where COX-2 inhibition is contraindicated [5].

Enantiomer-Specific Glucuronidation and Tissue Distribution Studies

The stereoselective pharmacokinetics of etodolac are driven by enantiomer-specific differences in glucuronidation and plasma protein binding. In rat liver microsomes, the Vmax of S-etodolac glucuronidation is 3.4-fold greater than that of R-etodolac, while both enantiomers possess similar Km [6]. Conversely, R-etodolac undergoes greater oxidative metabolism by liver and kidney microsomes [6]. These stereoselective metabolic pathways, combined with differential albumin binding where S-etodolac binds more strongly to human serum albumin than R-etodolac [7], make enantiomerically pure (-)-etodolac indispensable for metabolism, protein binding, and tissue distribution studies requiring controlled exposure to a single enantiomer without confounding antipode interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Etodolac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.